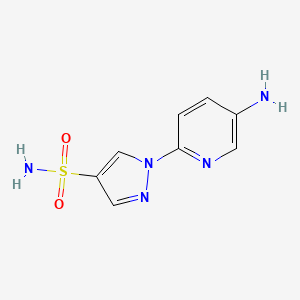

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

描述

属性

IUPAC Name |

1-(5-aminopyridin-2-yl)pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c9-6-1-2-8(11-3-6)13-5-7(4-12-13)16(10,14)15/h1-5H,9H2,(H2,10,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXXLYADVSQCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Hydrazines with α-Cyano Ketones or β-Ketonitriles

One of the most reliable methods to obtain 5-aminopyrazoles involves the reaction of heteroarylhydrazines (such as 5-aminopyridin-2-ylhydrazine) with α-cyano ketones or β-ketonitrile derivatives. The mechanism proceeds via:

- Nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon forming hydrazones.

- Intramolecular cyclization by attack of the other nitrogen on the nitrile carbon.

- Formation of the 5-aminopyrazole ring system.

This approach has been extensively reported and provides moderate to good yields of 5-amino-1-heteroarylpyrazoles.

Solid-Phase Synthesis Approaches

Advanced methods include solid-phase synthesis where intermediates are immobilized on resin, allowing for facile purification and combinatorial library generation. For example, hydrazide resins treated with malononitrile derivatives and subsequent cyclization yield 5-aminopyrazoles efficiently.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the reaction of arylhydrazines with 3-aminocrotonitrile or α-cyanoketones, producing 5-aminopyrazoles in moderate to excellent yields within minutes.

Sulfonylation at the Pyrazole 4-Position

Chlorosulfonic Acid Sulfonylation

Sulfonylation of pyrazoles is commonly achieved by treating the pyrazole compound with chlorosulfonic acid under controlled temperature (0 °C to 60 °C) in an inert atmosphere. The reaction proceeds via electrophilic substitution at the 4-position of the pyrazole ring to afford pyrazole-4-sulfonyl chloride intermediates.

Use of Thionyl Chloride

After sulfonylation, thionyl chloride is often added to convert any sulfonic acid intermediates to the corresponding sulfonyl chlorides, which are more reactive for subsequent amination steps.

Conversion to Sulfonamide

The sulfonyl chloride intermediate is reacted with ammonia or primary amines to form the sulfonamide group. This step is typically carried out in an organic solvent such as dichloromethane at room temperature with a base (e.g., diisopropylethylamine) to neutralize HCl formed during the reaction.

Representative Preparation Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Formation of 5-aminopyridin-2-yl-pyrazole | React 5-aminopyridin-2-ylhydrazine with α-cyano ketone derivative in ethanol at room temperature or under microwave irradiation | Formation of 5-aminopyridin-2-yl-pyrazole core |

| 2. Sulfonylation | Treat pyrazole with chlorosulfonic acid in chloroform at 0 °C to 60 °C under nitrogen, followed by thionyl chloride addition | Conversion to pyrazole-4-sulfonyl chloride intermediate |

| 3. Sulfonamide formation | React sulfonyl chloride with ammonia or amine in dichloromethane with diisopropylethylamine at 25-30 °C | Formation of pyrazole-4-sulfonamide derivative |

Mechanistic Insights and Reaction Conditions

- The nucleophilic attack of hydrazine nitrogen on carbonyl carbons is key in pyrazole ring formation.

- Electron-withdrawing groups on hydrazines may reduce reactivity; thus, electron-neutral or electron-donating substituents are preferred.

- Sulfonylation requires careful temperature control to prevent overreaction or decomposition.

- Use of inert atmosphere (nitrogen) protects sensitive intermediates during sulfonylation and amination.

- Purification typically involves extraction, drying, and chromatographic techniques to isolate pure sulfonamide compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine + α-cyano ketone | 5-aminopyridin-2-ylhydrazine, α-cyano ketone | Cyclization | High regioselectivity, moderate to good yields | Sensitive to electron-withdrawing groups |

| Solid-phase synthesis | Resin-bound hydrazides, malononitrile derivatives | Immobilized cyclization | Facilitates purification, combinatorial synthesis | Requires resin handling expertise |

| Microwave-assisted synthesis | Arylhydrazines, 3-aminocrotonitrile | Rapid cyclization | Short reaction times, good yields | Limited to microwave-compatible substrates |

| Chlorosulfonic acid sulfonylation | Pyrazole, chlorosulfonic acid, thionyl chloride | Electrophilic substitution | Efficient sulfonyl chloride formation | Requires strict temperature control |

| Sulfonyl chloride + amine | Pyrazole-4-sulfonyl chloride, ammonia or amine | Nucleophilic substitution | Straightforward sulfonamide formation | Sensitive to moisture, requires dry conditions |

化学反应分析

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro derivatives, amines, and substituted pyridines .

科学研究应用

Medicinal Chemistry

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide has shown potential as a pharmacological agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have reported its efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains. Its sulfonamide group is particularly effective in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Agrochemicals

The compound's ability to modulate biological pathways makes it suitable for application in agrochemicals.

Case Studies:

- Herbicidal Activity : Preliminary studies suggest that this pyrazole derivative can act as a herbicide by inhibiting specific plant growth regulators, leading to effective weed management strategies.

- Insecticidal Properties : Research has indicated that formulations containing this compound exhibit insecticidal properties against common agricultural pests.

Materials Science

The unique chemical structure of this compound allows for its incorporation into various materials, enhancing their properties.

Applications:

- Polymer Chemistry : This compound can be utilized as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties of the resulting materials.

- Nanotechnology : Its application in the development of nanomaterials is under investigation, particularly in creating functionalized surfaces for drug delivery systems.

Data Table of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against various cancer cell lines |

| Antimicrobial agents | Inhibits bacterial growth | |

| Agrochemicals | Herbicides | Effective weed management |

| Insecticides | Active against agricultural pests | |

| Materials Science | Polymer additives | Enhances thermal stability |

| Nanotechnology | Functionalized surfaces for drug delivery |

作用机制

The mechanism of action of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes and the modulation of gene expression .

相似化合物的比较

Comparison with Structural Analogs

Table 1: Key Pyrazole-4-Sulfonamide Derivatives and Their Properties

Key Observations:

- Aromatic vs. Aliphatic Substituents :

- Aromatic groups (e.g., 4-fluorophenyl in BTT-3033, 4-chlorophenyl in 8f) are associated with target-specific inhibition (e.g., integrinα2β1) and higher melting points (147–150°C for 8f) due to enhanced crystallinity .

- Aliphatic/heterocyclic groups (e.g., 3-oxocyclohexyl in Compound 10) may improve solubility or serve as intermediates in catalytic reactions .

- Electron-Withdrawing Groups :

- Antiproliferative Activity :

Key Observations:

- Synthesis Efficiency : Yields vary widely (42–83%), influenced by substituent complexity. Biphenyl derivatives (e.g., Compound 26) achieve higher yields (83%) due to optimized coupling methods .

- Spectroscopic Trends : Sulfonamide N–H stretches (IR ~3270 cm⁻¹) are consistent across derivatives .

Functional Implications of the 5-Aminopyridin-2-yl Group

- Hydrogen-Bonding Capacity: The 5-amino group on the pyridine ring could enhance binding to polar targets (e.g., kinases or proteases) compared to halogenated analogs.

生物活性

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 5-aminopyridine with pyrazole derivatives through sulfonamide formation. The compound's structure features a pyrazole ring, a pyridine moiety, and a sulfonamide group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation by inducing cell cycle arrest in the S-phase, as evidenced by a study where treatment with this compound resulted in increased cell populations in S-phase from 10% to 15.54% compared to control groups .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon) | 12.5 | S-phase arrest |

| SW-620 (Colon) | 10.0 | Induction of apoptosis |

| U937 (Leukemia) | >50 | No significant cytotoxicity |

Inhibition of Enzymatic Activity

The compound also demonstrates inhibitory activity against various enzymes, notably carbonic anhydrases (CAs). A study evaluated its effectiveness against human CA isoforms and found that certain derivatives showed potent inhibition comparable to established inhibitors . The binding affinity and interaction modes were further elucidated through computational studies, revealing critical interactions within the enzyme's active site.

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) |

|---|---|---|---|

| 1-(5-amino...) | 250 | 300 | 200 |

| AAZ (Control) | 227 | 248 | 745 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the S-phase, which is crucial for halting cancer cell proliferation.

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : By inhibiting carbonic anhydrases, it disrupts critical metabolic processes within tumor cells.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving colon cancer xenografts in mice, administration of the compound led to significant tumor reduction compared to control groups, corroborating its potential as an anticancer agent.

- Case Study 2 : A separate investigation into its effects on leukemic cells revealed that treatment resulted in reduced viability and increased apoptosis markers, suggesting its utility in hematological malignancies.

常见问题

Q. Basic Research Focus

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to carbonic anhydrase or kinases .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses, followed by MD simulations for stability analysis .

How can advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

Q. Advanced Research Focus

- Variable-temperature NMR : Monitor proton shifts to identify dominant tautomers (e.g., pyrazole NH vs. sulfonamide SO₂NH₂) .

- X-ray crystallography : Resolve crystal packing effects on tautomer prevalence, as demonstrated in ethyl 5-amino-1-(tosyl)-pyrazole-4-carboxylate analogs .

What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

Q. Advanced Research Focus

- Degradation studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify breakdown products .

- Electron paramagnetic resonance (EPR) : Detect radical intermediates during oxidative degradation .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Q. Basic Research Focus

- Catalyst selection : Immobilized enzymes or recyclable Pd/C for coupling reactions .

- Waste reduction : Replace column chromatography with aqueous workup or membrane separation technologies .

What strategies validate the compound’s pharmacokinetic properties in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。